The nitro group can be a useful precursor for introducing various functionalities in organic molecules. Researchers might explore using 2-Methyl-1-nitronaphthalene as a starting material for the synthesis of more complex molecules with desired properties [].
Nitroaromatic compounds can exhibit interesting electronic and optical properties. 2-Methyl-1-nitronaphthalene could be investigated for potential applications in areas like organic electronics or optoelectronic devices [].
Some nitroaromatic compounds have been shown to possess biological activity. However, due to potential toxicity concerns, research in this area would likely involve exploratory studies to assess the biological effects (if any) of 2-Methyl-1-nitronaphthalene [].
2-Methyl-1-nitronaphthalene is an organic compound with the molecular formula and a molecular weight of approximately 187.19 g/mol. It appears as a yellow to amber crystalline powder and is characterized by its light yellow to dark green color. The compound is insoluble in water and exhibits moderate stability under normal conditions, although it can react violently with reducing agents, leading to potential detonation hazards .
There is no current research available on the specific mechanism of action of 2-Methyl-1-nitronaphthalene in biological systems.
2-Methyl-1-nitronaphthalene appears to be a relatively understudied compound. Here are some potential areas for further scientific research:
The reactivity profile of 2-methyl-1-nitronaphthalene indicates that it acts as a slight to strong oxidizing agent. It can undergo various reactions, including:
Research indicates that 2-methyl-1-nitronaphthalene possesses significant biological activity, particularly concerning its toxicity and metabolic pathways. The compound is metabolized primarily through oxidation processes involving cytochrome P450 enzymes. This metabolism can produce reactive intermediates that may contribute to cytotoxic effects, including potential damage to cellular structures . Studies have shown that nitronaphthalenes are associated with mutagenicity, particularly in atmospheric particulates, suggesting a need for further investigation into their health impacts .
2-Methyl-1-nitronaphthalene can be synthesized through several methods:
These synthesis methods require careful control of reaction conditions to prevent over-nitration or the formation of by-products .
2-Methyl-1-nitronaphthalene finds applications in various fields:
Interaction studies have highlighted the potential for 2-methyl-1-nitronaphthalene to form reactive metabolites that may interact with cellular proteins. This interaction could lead to cellular degeneration and toxicity. Further research is needed to elucidate these mechanisms and their implications for human health .
Several compounds are structurally similar to 2-methyl-1-nitronaphthalene, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Nitronaphthalene | Has one less carbon than 2-methyl-1-nitronaphthalene; known for higher volatility. | |
| 2-Nitronaphthalene | Similar reactivity but lacks the methyl group at the second position; used in similar applications. | |
| 1-Methyl-2-nitronaphthalene | Contains a methyl group at a different position; exhibits distinct biological activity patterns. |
Uniqueness: The presence of both a methyl and a nitro group on the naphthalene ring gives 2-methyl-1-nitronaphthalene unique chemical properties compared to its counterparts. Its specific reactivity profile and biological activity make it an important subject of study within environmental chemistry and toxicology .
2-Methyl-1-nitronaphthalene is an aromatic nitro compound featuring a naphthalene backbone with distinctive substitution patterns. The compound consists of a fused bicyclic aromatic hydrocarbon system with a methyl group substituted at the 2-position and a nitro group substituted at the 1-position of the naphthalene ring structure [1] [2] [3].
The molecular architecture exhibits characteristic electron-withdrawing effects from the nitro group, which deactivates the aromatic ring system and influences the compound's chemical reactivity. The methyl group contributes to hydrophobic interactions and affects the overall molecular properties [4]. The substitution pattern creates steric and electronic effects that influence intermolecular interactions and chemical behavior [5] [6].
The compound exists predominantly as a solid crystalline powder at room temperature, with characteristic coloration ranging from light yellow to amber to dark green, depending on purity and storage conditions [7] [6] [8].
The molecular formula of 2-Methyl-1-nitronaphthalene is C₁₁H₉NO₂ [1] [9] [2] [3] [10]. The compound contains eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms, forming a molecular architecture that combines aromatic hydrocarbon characteristics with nitro functionality.
The molecular weight has been consistently reported across multiple authoritative sources with minor variations in precision:
| Source | Molecular Weight (g/mol) |
|---|---|
| Sigma-Aldrich | 187.19 [9] |
| National Institute of Standards and Technology | 187.1947 [2] |
| Tokyo Chemical Industry | 187.20 [10] [7] |
| ChemSpider | 187.198 [11] |
| Matrix Fine Chemicals | 187.198 [5] |
The precise molecular weight is 187.1947 g/mol based on atomic masses from the National Institute of Standards and Technology [2]. The monoisotopic mass is reported as 187.063329 g/mol [11].
The official International Union of Pure and Applied Chemistry name for this compound is 2-methyl-1-nitronaphthalene [3] [10] [1]. This nomenclature follows standard organic chemistry naming conventions, indicating the positions of substituents on the naphthalene ring system.
The compound is registered under Chemical Abstracts Service number 881-03-8 [1] [9] [2] [3] [10] [5] [11] [7], which serves as its unique chemical identifier in databases and regulatory systems.
Common Synonyms:
The compound is known by several systematic and trade names:
Regulatory and Database Identifiers:
Chemical Structure Representations:
The compound's structure can be represented through various chemical notation systems:
Melting Point:
The melting point of 2-Methyl-1-nitronaphthalene exhibits minor variations across different sources, reflecting differences in measurement conditions and sample purity:
| Source | Melting Point (°C) |
|---|---|
| Sigma-Aldrich | 79-82 [9] |
| Fisher Scientific | 81 [10] |
| Tokyo Chemical Industry | 80.0-83.0 [7] |
| Chemical Book | 79-82 [12] [6] |
| Parchem | 81.5 [14] |
The most commonly reported range is 79-82°C, with high-purity samples typically melting at approximately 81°C [9] [10] [7] [12] [6].
Boiling Point:
The boiling point measurements show consistency across multiple sources, typically reported under reduced pressure conditions:
| Source | Boiling Point | Pressure |
|---|---|---|
| Sigma-Aldrich | 185-186°C | 18 mmHg [9] |
| Fisher Scientific | 188°C | 20 mmHg [10] |
| Tokyo Chemical Industry | 188°C | 20 mmHg [7] |
| Chemical Book | 185-186°C | 18 mmHg [12] [6] |
| National Institute of Standards and Technology | 185-186°C | 18 mmHg [2] |
The standard boiling point under reduced pressure conditions ranges from 185-188°C at 18-20 mmHg, reflecting the compound's moderate volatility and thermal stability [9] [2] [10] [7] [12] [6].
Density:
Multiple sources provide density measurements for 2-Methyl-1-nitronaphthalene:
| Source | Density (g/cm³) | Notes |
|---|---|---|
| Chemical Book | 1.1963 | Rough estimate [12] |
| Chemsrc | 1.234 | Experimental value [15] |
| Vulcanchem | 1.234 | Literature value [4] |
The experimentally determined density is 1.234 g/cm³ [15] [4], while computational estimates suggest 1.1963 g/cm³ [12]. The higher experimental value indicates strong intermolecular interactions due to the nitro group's electron-withdrawing properties and dipole-dipole interactions.
Refractive Index:
Refractive index data for 2-Methyl-1-nitronaphthalene shows variations based on measurement conditions:
| Source | Refractive Index | Wavelength/Conditions |
|---|---|---|
| Chemical Book | 1.4900 | Estimate [12] |
| Chemsrc | 1.652 | Experimental [15] |
The experimentally determined refractive index of 1.652 [15] indicates significant light refraction properties, consistent with the compound's aromatic character and polarizable electron system. The estimated value of 1.4900 [12] represents computational predictions that may not account for all molecular interactions.
Solubility Characteristics:
2-Methyl-1-nitronaphthalene exhibits characteristic solubility patterns typical of nitroaromatic compounds:
Water Solubility: The compound is essentially insoluble in water due to its hydrophobic aromatic structure [16] [17] [6]. This limited water solubility is consistent with its high octanol-water partition coefficient.
Organic Solvent Solubility: The compound demonstrates good solubility in organic solvents including:
Partition Coefficients:
The octanol-water partition coefficient (LogP) represents a critical parameter for understanding the compound's environmental fate and biological activity:
| Source | LogP Value | Method |
|---|---|---|
| Parchem | 3.530 | Experimental [14] |
| Vulcanchem | 3.58 | Literature [4] |
The LogP values of 3.530-3.58 indicate moderate to high lipophilicity [14] [4]. This relatively high partition coefficient suggests preferential distribution into organic phases and biological membranes rather than aqueous environments. The LogP value is consistent with the compound's molecular structure, which combines aromatic hydrophobic character with polar nitro functionality.
Environmental and Biological Implications:
The partition coefficient data indicates that 2-Methyl-1-nitronaphthalene would:
Detailed Research Findings:
Recent spectroscopic investigations have provided insights into the compound's excited-state dynamics and photochemical behavior. Femtosecond transient absorption experiments conducted in both cyclohexane and acetonitrile solutions revealed that excitation at 340 nm populates the Franck-Condon singlet state, which undergoes rapid decay through two distinct pathways with sub-200-femtosecond lifetimes [18]. The primary decay channel involves intersystem crossing to a triplet state, while a secondary pathway leads to conformational relaxation and formation of an intramolecular charge-transfer state [18].
Atmospheric chemistry studies have demonstrated that photolysis is the dominant loss process for 2-Methyl-1-nitronaphthalene under atmospheric conditions [19] [20] [21]. Comprehensive photodegradation experiments conducted at the European Photoreactor facility in Valencia, Spain, using various analytical techniques including chemical ionization mass spectrometry and Fourier transform infrared spectroscopy, identified several reaction products including nitrous acid, formic acid, acetic acid, nitric acid, lactic acid, 1-naphthol, 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid [20] [21].
The synthesis of 2-methyl-1-nitronaphthalene primarily involves the electrophilic aromatic substitution of 2-methylnaphthalene with nitrating agents [1] [2]. The nitration process represents a classic example of regioselective aromatic substitution, where the methyl group activates the naphthalene ring toward electrophilic attack at the ortho position (position 1) [3] [4].
The general reaction mechanism involves the formation of a nitronium ion (NO₂⁺) from nitric acid in the presence of sulfuric acid or other activating agents. The nitronium ion then attacks the electron-rich aromatic system of 2-methylnaphthalene, forming a sigma complex intermediate, which subsequently loses a proton to regenerate the aromatic system [5] [6].
Several catalytic nitration mechanisms have been identified for the conversion of 2-methylnaphthalene to 2-methyl-1-nitronaphthalene. The most significant mechanisms include electrophilic nitration and charge-transfer nitration processes [5] [6].
Electrophilic Nitration Mechanism
The conventional electrophilic nitration mechanism involves the attack of the nitronium ion on the aromatic ring. Research has demonstrated that the nitration of 2-methylnaphthalene with nitronium tetrafluoroborate at low temperatures (-78°C) follows primarily an electrophilic pathway, resulting in high ortho-regioselectivity [5] [6]. The reaction proceeds through the formation of a Wheland intermediate, which then undergoes deprotonation to yield the final nitro product.
Charge-Transfer Nitration Mechanism
At elevated temperatures (0°C and above), the nitration mechanism shifts toward a charge-transfer process. This mechanism involves the initial formation of a charge-transfer complex between the aromatic substrate and the nitrating agent, followed by electron transfer to generate radical cation intermediates [5] [6]. The charge-transfer mechanism typically results in different regioselectivity patterns compared to the electrophilic pathway.
Zeolite-Catalyzed Nitration
Zeolite-catalyzed nitration has emerged as an environmentally friendly alternative to traditional nitration methods. The use of zeolites such as HBEA-150 and HSZ-960HOA has been shown to enhance regioselectivity in the nitration of methylnaphthalenes [7]. The zeolite framework provides a unique microenvironment that can influence the reaction pathway and product distribution.
Studies have demonstrated that zeolite-catalyzed nitration of 2-methylnaphthalene with nitrogen dioxide and molecular oxygen at room temperature can achieve yields of 70-90% with improved regioselectivity compared to conventional nitration methods [7]. The zeolite acts as both a catalyst and a shape-selective agent, influencing the orientation of the substrate molecule during the nitration process.
Bismuth-Catalyzed Nitration
Bismuth subnitrate has been investigated as a selective nitrating agent for aromatic compounds. The nitration of 2-methylnaphthalene with bismuth subnitrate in dichloromethane under reflux conditions has been reported to yield 2-methyl-1-nitronaphthalene with high selectivity (96:4 ratio of 1-nitro to 2-nitro isomers) and good yield (74%) [8]. This method offers advantages in terms of selectivity and environmental compatibility compared to traditional mixed acid systems.
The optimization of nitration conditions for 2-methylnaphthalene involves careful control of multiple parameters including temperature, concentration, reaction time, and stirring conditions [9] [10].
Temperature Control
Temperature plays a crucial role in determining both the reaction rate and product selectivity. Lower temperatures (5-10°C) generally favor the formation of 2-methyl-1-nitronaphthalene over other isomers, achieving selectivity ratios of 95:5 for the 1-nitro:2-nitro products [11]. However, very low temperatures can significantly reduce reaction rates, requiring longer reaction times or higher concentrations of nitrating agents.
At higher temperatures (60-80°C), the reaction rate increases substantially, but selectivity may decrease due to the formation of multiple nitration products and potential side reactions [12]. The optimal temperature range for industrial nitration processes typically falls between 35-50°C, balancing reaction rate with product selectivity [2].
Acid Concentration and Stoichiometry
The concentration and stoichiometry of nitrating agents significantly influence both conversion and selectivity. Studies have shown that using fuming nitric acid (concentrated nitric acid with dissolved nitrogen dioxide) can achieve higher conversion rates compared to aqueous nitric acid solutions [1] [11]. The molar ratio of nitric acid to 2-methylnaphthalene is typically maintained between 1:1 and 2:1 to ensure complete conversion while minimizing over-nitration [11].
In mixed acid systems, the ratio of nitric acid to sulfuric acid affects the activity of the nitrating species. Higher sulfuric acid concentrations increase the concentration of nitronium ions, leading to faster reaction rates but potentially reduced selectivity due to increased side reactions [2].
Solvent Selection
The choice of solvent system significantly impacts reaction efficiency and product quality. Glacial acetic acid has been identified as an effective solvent for nitration reactions, providing good solubility for both reactants and products while maintaining chemical stability under reaction conditions [11]. Dichloroethane and dichloromethane are also commonly used solvents that offer good thermal stability and ease of product isolation [11].
The use of mixed solvent systems can provide advantages in terms of reaction control and product purification. For example, the combination of organic solvents with controlled amounts of water can help moderate reaction rates and improve heat dissipation [13].
Reaction Time Optimization
Reaction time optimization involves balancing conversion efficiency with product selectivity. Short reaction times (1-2 hours) may result in incomplete conversion, while extended reaction times (>6 hours) can lead to over-nitration and formation of unwanted by-products [11]. The optimal reaction time depends on other reaction parameters, with typical industrial processes requiring 2-5 hours for complete conversion [2].
Mixing and Mass Transfer
Efficient mixing is critical for nitration reactions due to the biphasic nature of many nitration systems. The use of high-speed stirring (>300 rpm) or specialized mixing equipment can significantly improve reaction rates and product uniformity [9] [14]. Microreactor technology has shown promise for nitration reactions, providing enhanced mixing and precise temperature control [14].
Industrial-scale production of 2-methyl-1-nitronaphthalene requires careful consideration of safety, environmental impact, and economic efficiency. The production process typically involves continuous or semi-batch operations designed to maximize yield while minimizing waste generation [15] [16].
Reactor Design and Configuration
Industrial nitration reactors are typically constructed from materials resistant to nitric acid corrosion, such as stainless steel or specialized alloys. The reactor design must accommodate the exothermic nature of nitration reactions while providing adequate heat removal capacity [15]. Common reactor configurations include:
Process Control and Monitoring
Modern industrial nitration processes employ sophisticated control systems to monitor and regulate critical parameters. Key control variables include:
Heat Management
The highly exothermic nature of nitration reactions requires effective heat management systems. Industrial processes typically employ:
Capacity and Scale Considerations
Industrial nitration plants for specialty chemicals like 2-methyl-1-nitronaphthalene typically operate at capacities ranging from 100 to 1000 kg/day, depending on market demand [15]. The scale-up from laboratory to industrial production requires careful consideration of:
The purification of 2-methyl-1-nitronaphthalene is essential for achieving the high purity levels required for industrial applications. Multiple purification techniques are employed depending on the specific requirements and scale of operation [18] [19].
Recrystallization Methods
Recrystallization represents the most common purification method for 2-methyl-1-nitronaphthalene. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote selective crystallization [20] [21].
Common recrystallization solvents include:
The recrystallization process typically achieves purities of 98-99% with recovery rates of 85-90% [22]. The process parameters must be carefully controlled, including:
Chromatographic Purification
Column chromatography can be employed for high-purity applications or when recrystallization is insufficient. The method typically uses silica gel as the stationary phase with ethyl acetate/hexane mixtures as the mobile phase [20]. While chromatographic purification can achieve very high purities (>99%), it is generally more expensive and less suitable for large-scale operations.
Distillation Methods
Vacuum distillation can be used for purification, particularly when thermal stability permits. The process involves distillation under reduced pressure to lower the boiling point and minimize thermal decomposition [24]. The method can achieve high purities (>99%) with good recovery rates (90-95%), but requires specialized equipment and careful temperature control.
Quality Control Procedures
Comprehensive quality control procedures are essential for ensuring product consistency and meeting customer specifications [22] [25]. Standard quality control parameters include:
Physical Properties Testing
Chemical Purity Analysis
Trace Analysis
Impurity Control
Special attention must be paid to controlling potentially hazardous impurities, particularly nitrosamine compounds that may form during the nitration process [25] [26]. Regulatory guidelines require:
Documentation and Batch Records
Comprehensive documentation systems are maintained for all quality control activities, including:
Irritant